molecular formula C34H64O2 B12641960 Oleyl palmitoleate CAS No. 93882-44-1

Oleyl palmitoleate

Cat. No.: B12641960
CAS No.: 93882-44-1
M. Wt: 504.9 g/mol
InChI Key: AJQOBPHRBMLQRX-LJSPAGPLSA-N
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Description

. It is an ester formed from the reaction between hexadecenoic acid and octadecenyl alcohol. This compound is characterized by its long hydrocarbon chains and unsaturated bonds, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecenyl hexadecenoic typically involves the esterification reaction between hexadecenoic acid and octadecenyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds .

Industrial Production Methods

In industrial settings, the production of octadecenyl hexadecenoic is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reactants and catalysts to achieve optimal conversion rates. The final product is purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Octadecenyl hexadecenoic undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecenyl hexadecenoic has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octadecenyl hexadecenoic involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl octanoate
  • Octadecenyl icosenoate
  • Hexadecenoic acid esters

Uniqueness

Octadecenyl hexadecenoic is unique due to its specific combination of long hydrocarbon chains and unsaturated bonds, which confer distinct physical and chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

CAS No.

93882-44-1

Molecular Formula

C34H64O2

Molecular Weight

504.9 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16-18H,3-13,15,19-33H2,1-2H3/b16-14-,18-17-

InChI Key

AJQOBPHRBMLQRX-LJSPAGPLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

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